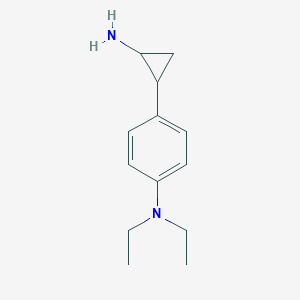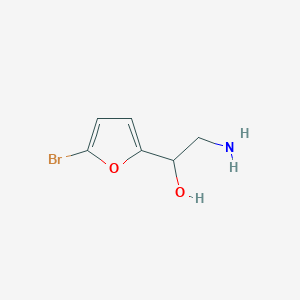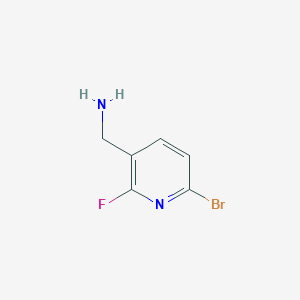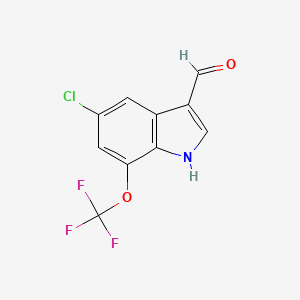
6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical properties, which often result in enhanced biological activity and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, where chlorine atoms are replaced by fluorine atoms under specific conditions.
Construction of Pyridine Ring: Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species, such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
化学反応の分析
Types of Reactions
6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents for oxidation may include oxidizing agents like potassium permanganate, while reducing agents could include lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative .
科学的研究の応用
6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine has several applications in scientific research:
作用機序
The mechanism by which 6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine exerts its effects is primarily through its interaction with biological targets. The presence of fluorine atoms enhances the compound’s ability to interact with enzymes and receptors, often leading to increased binding affinity and specificity . The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .
類似化合物との比較
Similar Compounds
2,6-Dichloro-3-(trifluoromethyl)pyridine: Used as a starting material for various syntheses.
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar applications.
6-(Trifluoromethyl)pyridine-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
6-(Chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a chloromethyl group with fluorine atoms on the pyridine ring enhances its reactivity and potential for diverse applications .
特性
分子式 |
C7H4ClF4N |
|---|---|
分子量 |
213.56 g/mol |
IUPAC名 |
6-(chloromethyl)-2-fluoro-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4ClF4N/c8-3-4-1-2-5(6(9)13-4)7(10,11)12/h1-2H,3H2 |
InChIキー |
UALGYCJVCCRDLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1CCl)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


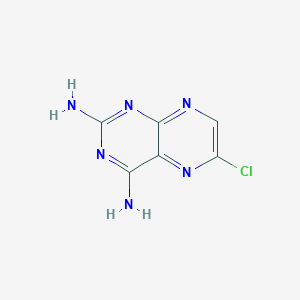
![rac-(3aR,6aS)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole-3-carbaldehyde](/img/structure/B13544112.png)
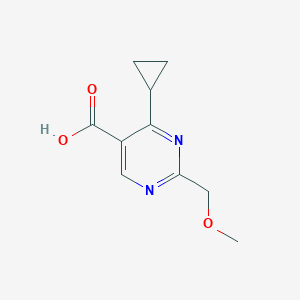
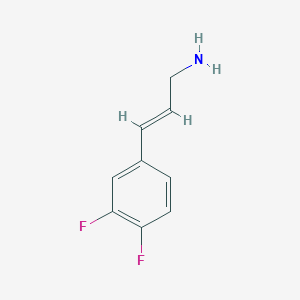
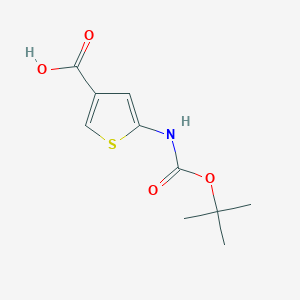
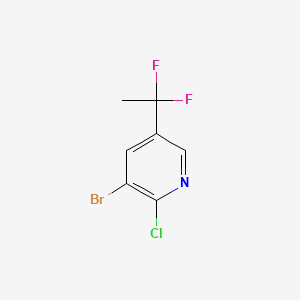
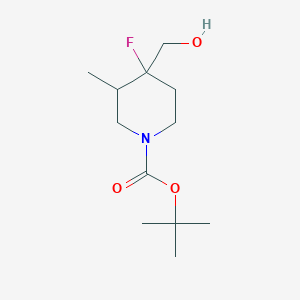
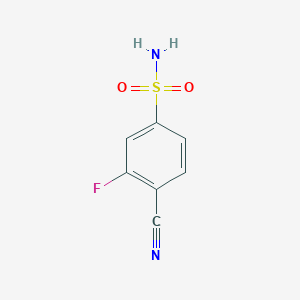
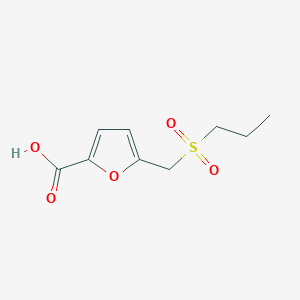
![1-(Trifluoromethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13544165.png)
